molecular formula C12H14F2O4 B12998141 Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate

Cat. No.: B12998141
M. Wt: 260.23 g/mol
InChI Key: KIUUOJGOSVSJNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoroacetate group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with ethyl difluoroacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetate group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The 3,4-dimethoxyphenyl ring can further enhance binding affinity through hydrophobic interactions .

Properties

Molecular Formula

C12H14F2O4

Molecular Weight

260.23 g/mol

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate

InChI

InChI=1S/C12H14F2O4/c1-4-18-11(15)12(13,14)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3

InChI Key

KIUUOJGOSVSJNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(F)F

Origin of Product

United States

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